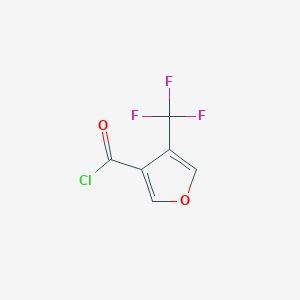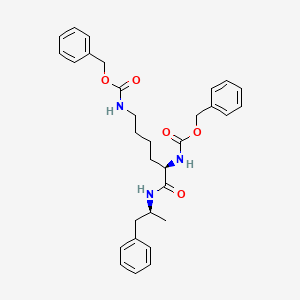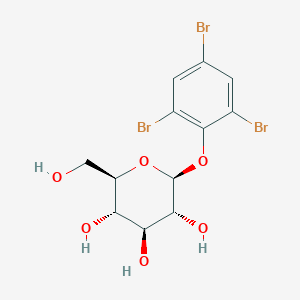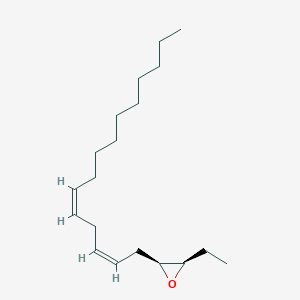
3R,4S-Epoxy-6Z,9Z-nonadecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3R,4S-Epoxy-6Z,9Z-nonadecadiene: is a compound classified under the fatty acyls category, specifically as an oxygenated hydrocarbon . It is a chiral molecule with the molecular formula C19H34O and an exact mass of 278.260965 . This compound is known for its role in various biological and chemical processes, including its use as a sex attractant for certain species of moths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves stereoselective methods to ensure the correct chiral configuration . One common approach is the stereoselective synthesis of chiral 6Z,9Z-cis-3,4-epoxydienes . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves large-scale stereoselective reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3R,4S-Epoxy-6Z,9Z-nonadecadiene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to open the epoxide ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alkanes.
Scientific Research Applications
3R,4S-Epoxy-6Z,9Z-nonadecadiene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves its interaction with specific molecular targets. In the context of its role as a sex attractant, the compound binds to olfactory receptors in moths, triggering a behavioral response . The exact molecular pathways involved in this process are complex and involve multiple steps of signal transduction.
Comparison with Similar Compounds
3R,4S-Epoxy-6Z,9Z-heptadecadiene: Another chiral epoxide with similar structural features.
6Z,9Z-cis-3,4-epoxydienes: A broader class of compounds with varying chain lengths and similar epoxide functionalities.
Uniqueness: 3R,4S-Epoxy-6Z,9Z-nonadecadiene is unique due to its specific chiral configuration and its role as a sex attractant for certain moth species . Its stereoselective synthesis and specific biological activity distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H34O |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(2R,3S)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m1/s1 |
InChI Key |
BDTRZWQPTAKTIF-DEWCVOTKSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)CC |
Canonical SMILES |
CCCCCCCCCC=CCC=CCC1C(O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


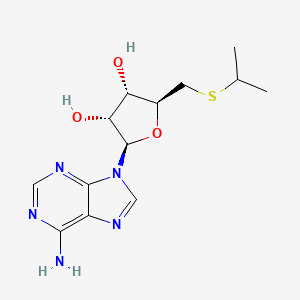
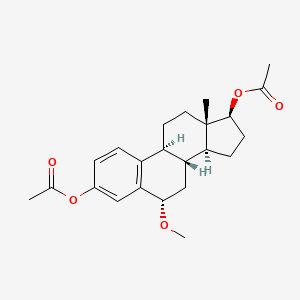
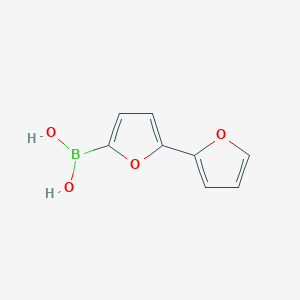
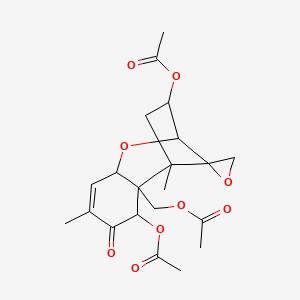
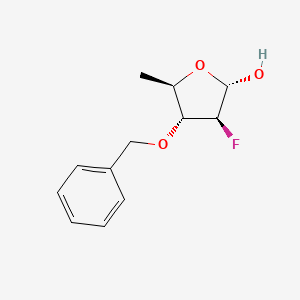

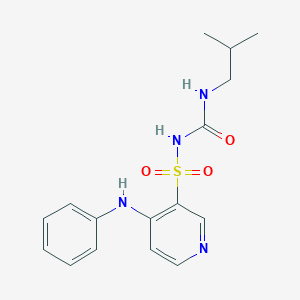
amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
